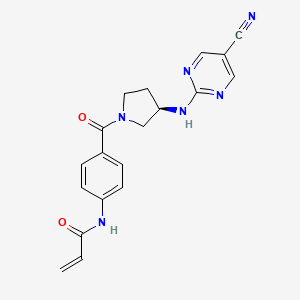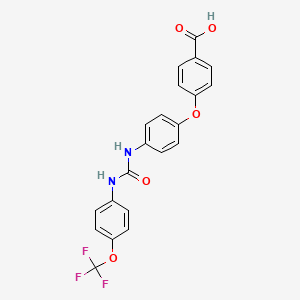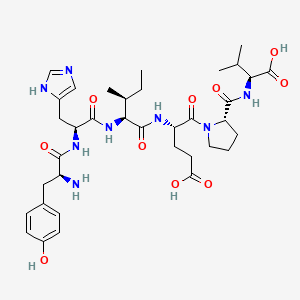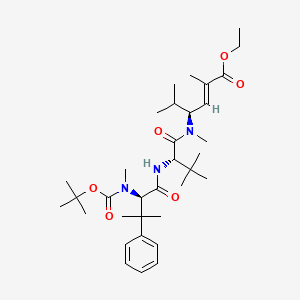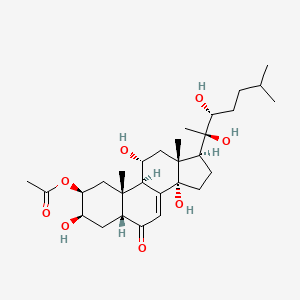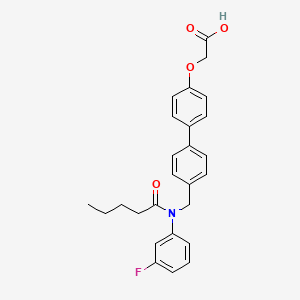
BLT2 antagonist-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
BLT2 antagonist-1 is a selective inhibitor of the BLT2 receptor, which is a low-affinity receptor for leukotriene B4. This compound impedes the chemotaxis of CHO-BLT2 cells with an IC50 of 224 nM without affecting CHO-BLT1 cell chemotaxis . It is primarily used as a research tool for studying inflammatory airway diseases, including asthma and chronic obstructive pulmonary disease .
Analyse Chemischer Reaktionen
BLT2 antagonist-1 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
BLT2 antagonist-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the interactions and binding affinities of leukotriene receptors.
Biology: Helps in understanding the role of BLT2 receptors in various biological processes, including inflammation and immune response.
Medicine: Investigated for its potential therapeutic applications in treating inflammatory diseases such as asthma and chronic obstructive pulmonary disease.
Industry: Utilized in the development of new anti-inflammatory drugs and therapies
Wirkmechanismus
BLT2 antagonist-1 exerts its effects by selectively inhibiting the BLT2 receptor. This receptor is involved in the chemotaxis of leukocytes, which are crucial for the inflammatory response. By blocking the interaction between leukotriene B4 and the BLT2 receptor, this compound reduces the migration of leukocytes to sites of inflammation, thereby mitigating the inflammatory response .
Vergleich Mit ähnlichen Verbindungen
BLT2 antagonist-1 is unique in its selective inhibition of the BLT2 receptor without affecting the BLT1 receptor. Similar compounds include:
LY255283: Another BLT2 antagonist that inhibits the chemotaxis of leukocytes.
MK-D-046: A selective antagonist for the BLT1 receptor, used for studying the BLT1 receptor’s role in inflammation.
BIIL260: A BLT1 receptor antagonist used in research on inflammatory responses
This compound stands out due to its specificity for the BLT2 receptor, making it a valuable tool for studying the distinct roles of BLT2 in various biological processes and diseases .
Eigenschaften
Molekularformel |
C26H26FNO4 |
|---|---|
Molekulargewicht |
435.5 g/mol |
IUPAC-Name |
2-[4-[4-[(3-fluoro-N-pentanoylanilino)methyl]phenyl]phenoxy]acetic acid |
InChI |
InChI=1S/C26H26FNO4/c1-2-3-7-25(29)28(23-6-4-5-22(27)16-23)17-19-8-10-20(11-9-19)21-12-14-24(15-13-21)32-18-26(30)31/h4-6,8-16H,2-3,7,17-18H2,1H3,(H,30,31) |
InChI-Schlüssel |
NPBCXBMRRPORQY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=C(C=C2)OCC(=O)O)C3=CC(=CC=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3Z)-N-[(1R)-1-(4-fluorophenyl)ethyl]-3-[[4-[[2-(furan-2-yl)-2-oxoacetyl]amino]-3,5-dimethyl-1H-pyrrol-2-yl]methylidene]-2-oxo-1H-indole-5-carboxamide](/img/structure/B12368123.png)
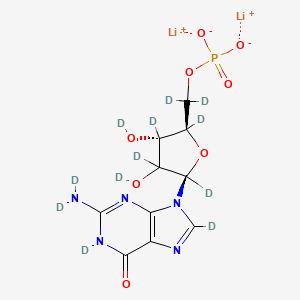


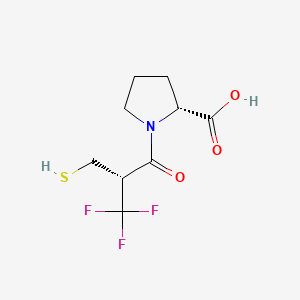

![6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-purine-2-thione](/img/structure/B12368149.png)
